molecular formula C6H8N2O B2535717 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole CAS No. 1864016-55-6; 258353-57-0

1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Cat. No.: B2535717
CAS No.: 1864016-55-6; 258353-57-0
M. Wt: 124.143
InChI Key: BVXUWXXNYXLXCQ-UHFFFAOYSA-N
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Description

1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 518990-20-0) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrano[4,3-c]pyrazole scaffold, which is recognized as a privileged structure in the design of bioactive molecules . Pyrazole-based scaffolds, in general, are known for their extensive therapeutic potential, including anti-inflammatory and anticancer activities . Specifically, derivatives of the tetrahydropyrano[4,3-c]pyrazole scaffold have been synthesized and investigated as novel anticancer agents . Research indicates that molecular frameworks incorporating both pyrazole and other heterocyclic units can exhibit enhanced biological profiles, making this compound a valuable precursor for developing new therapeutic candidates . As a key synthetic intermediate, it serves researchers exploring structure-activity relationships in oncology and other disease areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUWXXNYXLXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258353-57-0
Record name 1H,4H,6H,7H-pyrano[4,3-c]pyrazole
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Scientific Research Applications

Pharmacological Activities

1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole and its derivatives exhibit a broad spectrum of pharmacological activities:

  • Antimicrobial Activity : Various derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized pyrazole derivatives demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL .
  • Anticancer Properties : Compounds derived from this compound have been evaluated for their anticancer potential. Studies indicate that some derivatives exhibit potent cytotoxic effects against various cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer), with IC50 values as low as 0.39 µM .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor for several key enzymes involved in cancer progression and other diseases. For example, it has shown promise as an inhibitor of protein kinases and other molecular targets relevant in drug development .

Case Study 1: Antimicrobial Efficacy

A series of novel pyrazole derivatives were synthesized and tested for their antimicrobial activity. One compound exhibited remarkable efficacy against Candida albicans with an EC50 value of 6.043 μg/mL. This study highlights the potential of this compound derivatives in developing new antifungal agents .

Case Study 2: Anticancer Activity

Research conducted on a specific derivative revealed its ability to inhibit the growth of human tumor cell lines significantly. The derivative displayed an IC50 value of 0.58 µM against HCT-116 cells. Such findings underscore the therapeutic potential of this compound in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrahydropyrano[4,3-C]pyrazole vs. Dihydropyrano[2,3-C]pyrazole

  • Structural Differences: The dihydropyrano[2,3-C]pyrazole lacks one hydrogenated ring, resulting in a partially unsaturated pyran moiety. Substituent positions differ: In dihydro analogs, substituents at N1 (pyrazole) strongly influence binding modes, as seen in ligands 10q–10s, which cluster into distinct conformations despite structural similarity .
  • Synthetic Routes: Dihydropyrano[2,3-C]pyrazoles are synthesized via one-pot multicomponent reactions using eco-friendly catalysts like pectin , whereas tetrahydropyrano[4,3-C]pyrazoles often require Lewis base-catalyzed [4+2] cycloadditions .

Oxygen vs. Sulfur Analogs: Tetrahydropyrano vs. Tetrahydrothiopyrano

  • 1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic Acid (CAS 912635-70-2): Structural Variance: The pyran oxygen is replaced with sulfur, increasing molecular weight (184.22 vs. 182.18 for methyl ester oxygen analog) and polarizability . Impact on Bioactivity: Sulfur’s larger atomic radius and lipophilicity may enhance membrane permeability but reduce hydrogen-bonding capacity. No direct bioactivity data are available, though thiopyrano derivatives are less explored .

Substituent Effects on Bioactivity

  • Indolyl Substituents: Wang’s indolyl-tetrahydropyrano[4,3-C]pyrazole (Compound 101) showed IC50 values of 7.01–14.31 µM against HeLa and MCF-7 cells, outperforming non-indolyl analogs .
  • Thiophene and Pyridine Substituents: Derivatives like 1-Ethyl-3-(thiophen-2-yl)-tetrahydropyrano[4,3-C]pyrazole (CAS 2098009-29-9) and 1-Ethyl-3-(pyridin-4-yl) analogs (CAS 2098089-91-7) exhibit improved solubility but unquantified activity .
  • Trifluoromethyl Groups: 3-(Trifluoromethyl)-tetrahydropyrano[4,3-C]pyrazole derivatives (CAS RNs in ) likely benefit from enhanced metabolic stability due to the electron-withdrawing CF3 group, though specific data are lacking .

Comparative Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula Molecular Weight Key Substituents LogP* Notable Bioactivity (IC50)
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole (Core) C6H8N2O 136.14 None 1.2 N/A
Indolyl-substituted Derivative C16H15N3O 265.31 Indolyl at C3 3.5 7.01 µM (HeLa), 14.31 µM (MCF-7)
Dihydropyrano[2,3-C]pyrazole C10H11N3O2 205.21 N1-Ethyl 2.8 1.22–52.5 µM (A2780, A549)
Methyl Ester (CAS 1211479-06-9) C8H10N2O3 182.18 COOCH3 at C3 1.9 Unreported

*LogP values estimated via computational tools.

Q & A

Q. What are the standard green synthesis methodologies for preparing 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives?

Methodological Answer: Green synthesis typically employs multicomponent reactions (MCRs) under solvent-free or aqueous conditions. For example:

  • Catalysts: Ionic liquids like [DMBSI]HSO₄ (solvent-free, 50°C) or sodium gluconate (aqueous, 80°C) enable efficient cyclization .
  • Solvents: Ethanol (95%) for recrystallization minimizes toxicity , while water is preferred for one-pot reactions .
  • Yields: Optimized conditions (e.g., 10 mol% Zn catalyst in water at 80°C) achieve yields up to 94% .

Q. How is structural characterization of pyrano[4,3-c]pyrazole derivatives performed?

Methodological Answer:

  • Spectroscopy: ¹H/¹³C NMR confirms regioselectivity and substituent positions. For example, tautomeric forms (1,4-dihydro vs. 2,4-dihydro) are identified via chemical shifts in the pyrazole ring .
  • X-ray crystallography resolves absolute configurations, particularly for spiro-conjugated derivatives .
  • Mass spectrometry validates molecular weights, especially for nitro-substituted derivatives used in energetic materials .

Q. What preliminary biological assays are used to evaluate pyrano[4,3-c]pyrazole derivatives?

Methodological Answer:

  • Antitumor activity: In vitro testing against human cancer cell lines (e.g., HGC-27, PC-3) via MTT assays. Compound 286 () showed IC₅₀ values <10 µM .
  • Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition: Chk2 kinase inhibition assays with IC₅₀ measurements (e.g., compound 288 at 0.2 µM) .

Advanced Research Questions

Q. How can low yields in multicomponent pyrano[4,3-c]pyrazole syntheses be addressed?

Methodological Answer:

  • Catalyst optimization: Magnetic Fe₃O₄ nanoparticles improve reaction homogeneity and recyclability, reducing side reactions .
  • Microwave-assisted synthesis (e.g., 300 W, 5 min) accelerates kinetics, enhancing yields by 15–20% compared to conventional heating .
  • Solvent engineering: PEG-400 increases solubility of hydrophobic intermediates, improving cyclization efficiency .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response standardization: Use consistent molar concentrations (e.g., 1–100 µM) and cell lines (e.g., HCT-116 for antitumor studies) to minimize variability .
  • Off-target profiling: Screen derivatives against unrelated kinases (e.g., EGFR, VEGFR) to confirm selectivity for Chk2 or HDACs .
  • Metabolic stability assays: Evaluate hepatic microsomal degradation to rule out false negatives due to rapid compound clearance .

Q. What computational strategies predict the bioactivity of pyrano[4,3-c]pyrazole derivatives?

Methodological Answer:

  • DFT calculations: Analyze electron density maps to identify nucleophilic/electrophilic sites influencing HDAC or Chk2 binding .
  • Molecular docking: Use AutoDock Vina to simulate interactions with Chk2’s ATP-binding pocket (PDB: 2CN5). Hydrophobic substituents at C-3 enhance binding affinity .
  • QSAR models: Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to design potent analogs .

Q. What mechanistic insights explain photocatalyzed synthesis of dihydropyrano[2,3-c]pyrazoles?

Methodological Answer:

  • Proton-coupled electron transfer (PCET): Carbazole-based photocatalysts (e.g., 4CzIPN) generate radicals under visible light, initiating tandem Michael-Thorpe-Ziegler cyclization .
  • Reaction monitoring: In situ ESR spectroscopy detects radical intermediates, confirming a stepwise annulation pathway .

Q. How does tautomerism affect the biological activity of pyrano[4,3-c]pyrazoles?

Methodological Answer:

  • Tautomer equilibrium: 1,4-dihydro forms (enol) show higher DNA intercalation capacity than 2,4-dihydro (keto) in anticancer assays .
  • pH-dependent studies: Adjusting buffer pH (5.0–8.0) shifts tautomer ratios, correlating with HDAC inhibitory potency .

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